Welcome to the BenchChem Online Store!
molecular formula C4H2N2O5 B1621004 1,2,5-Oxadiazole-3,4-dicarboxylic acid CAS No. 48113-77-5

1,2,5-Oxadiazole-3,4-dicarboxylic acid

Cat. No. B1621004
M. Wt: 158.07 g/mol
InChI Key: DVGGYXXTNYZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04018748

Procedure details

In a glass reactor under a blanket of nitrogen was placed 120 ml of thionyl chloride and 15.8 g of 1,2,5-oxadiazole-3,4-dicarboxylic acid (Grundmann, Ber. 97 (2), 575-8, 1964). The mixture was heated to reflux and 0.5 ml of dimethylformamide was added. In the ensuing vigorous reaction HCl and SO2 were given off. Refluxing was continued for about 1 hour until all the free acid was dissolved. Excess thionyl chloride was removed at 50° C under vacuum and the residue distilled at 35° C/0.5 mm. Two redistillations gave 13.5 g of 1,2,5-oxadiazole-3,4-dicarbonyl chloride in the form of a colorless liquid boiling at 62°-64° C/9 mm. Infrared absorption at 1760 cm-1 (C=O) and at 1525 cm-1 and 1440 cm-1 (-C=N) was consistent with the proposed structure.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[O:5]1[N:9]=[C:8]([C:10](O)=[O:11])[C:7]([C:13]([OH:15])=O)=[N:6]1.[ClH:16]>CN(C)C=O>[O:5]1[N:9]=[C:8]([C:10]([Cl:16])=[O:11])[C:7]([C:13]([Cl:3])=[O:15])=[N:6]1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
O1N=C(C(=N1)C(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass reactor under a blanket of nitrogen was placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
DISSOLUTION
Type
DISSOLUTION
Details
the free acid was dissolved
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed at 50° C under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 35° C/0.5 mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1N=C(C(=N1)C(=O)Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.